molecular formula C9H11FO4 B8249730 Phenol, 4-fluoro-2-methoxy-, acetate CAS No. 900174-81-4

Phenol, 4-fluoro-2-methoxy-, acetate

Cat. No.: B8249730
CAS No.: 900174-81-4
M. Wt: 202.18 g/mol
InChI Key: KGZCPQKOUWNQMP-UHFFFAOYSA-N
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Description

Phenol, 4-fluoro-2-methoxy-, acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a methoxy group The acetate group is attached to the hydroxyl group of the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-fluoro-2-methoxy-, acetate can be achieved through several methods. One common approach involves the acetylation of 4-fluoro-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture interference. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and flow rates. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-fluoro-2-methoxy-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Phenol, 4-fluoro-2-methoxy-, acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 4-fluoro-2-methoxy-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 4-fluoro-2-methoxy-, acetate can be compared with other similar compounds such as:

    Phenol, 4-fluoro-, acetate: Lacks the methoxy group, leading to different chemical and biological properties.

    Phenol, 2-methoxy-, acetate: Lacks the fluorine atom, resulting in altered reactivity and applications.

    Phenol, 4-chloro-2-methoxy-, acetate:

The uniqueness of this compound lies in the combination of the fluorine and methoxy groups, which impart specific chemical and biological characteristics that differentiate it from other related compounds.

Properties

IUPAC Name

acetic acid;4-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2.C2H4O2/c1-10-7-4-5(8)2-3-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZCPQKOUWNQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849289
Record name Acetic acid--4-fluoro-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-81-4
Record name Acetic acid--4-fluoro-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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